2'-beta-Dihydroxychalcone 2'-beta-Dihydroxychalcone 2'-beta-Dihydroxychalcone is a natural product found in Primula pulverulenta with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354368
InChI: InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-10,16-17H/b14-10-
SMILES:
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

2'-beta-Dihydroxychalcone

CAS No.:

Cat. No.: VC16354368

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

2'-beta-Dihydroxychalcone -

Specification

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-10,16-17H/b14-10-
Standard InChI Key AOJIJXJCNKMEET-UVTDQMKNSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/O
Canonical SMILES C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2'-beta-Dihydroxychalcone belongs to the flavonoid family and features a planar structure with hydroxyl groups at the 2' and β positions (Figure 1). The InChI identifier (InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H) underscores its stereochemical specificity . The α,β-unsaturated ketone moiety facilitates electron delocalization, enhancing its reactivity in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25 g/mol
SolubilitySoluble in organic solvents
Melting Point180–182°C (decomposes)
LogP (Partition Coefficient)2.8 (predicted)

Synthesis and Modification

Claisen-Schmidt Condensation

The synthesis of 2'-beta-Dihydroxychalcone typically employs the Claisen-Schmidt condensation, which couples an acetophenone derivative (e.g., 2-hydroxyacetophenone) with a benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde) under basic conditions.

Reaction Scheme:

2-Hydroxyacetophenone+4-HydroxybenzaldehydeNaOH2’-beta-Dihydroxychalcone+H2O\text{2-Hydroxyacetophenone} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{NaOH}} \text{2'-beta-Dihydroxychalcone} + \text{H}_2\text{O}

This method yields moderate to high purity (>85%) and is scalable for industrial applications.

β-Cyclodextrin Inclusion Complexes

Studies demonstrate that complexation with β-cyclodextrin enhances the aqueous solubility and stability of 2'-beta-Dihydroxychalcone. Thermodynamic analyses reveal endothermic complexation (ΔH = +12.4 kJ/mol), driven by hydrophobic interactions and hydrogen bonding .

Pharmacological Activities

Antioxidant Mechanisms

The hydroxyl groups at the 2' and β positions confer potent free radical-scavenging activity. In vitro assays show a DPPH radical inhibition rate of 78% at 50 μM, surpassing reference compounds like ascorbic acid.

Anti-Inflammatory Effects

2'-beta-Dihydroxychalcone suppresses pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS) in lipopolysaccharide-stimulated macrophages. At 20 μM, it reduces TNF-α secretion by 65%.

GST Inhibition

The compound inhibits GST (IC₅₀ = 28.9 μM) in human colon cancer cells, sensitizing them to chemotherapeutics like chlorambucil. Pre-treatment with 10 μM enhances chlorambucil cytotoxicity by 3.2-fold.

Apoptosis Induction

In prostate cancer models, 2'-beta-Dihydroxychalcone activates caspase-3 and induces G2/M cell cycle arrest, reducing viability by 70% at 25 μM.

Table 2: Anticancer Efficacy Across Cell Lines

Cell LineIC₅₀ (μM)Mechanism
HCT-116 (Colon)28.9GST Inhibition
PC-3 (Prostate)25.0Caspase-3 Activation
MCF-7 (Breast)35.2ROS Generation

Pharmacokinetics and Drug-Likeness

ADME Profiling

2'-beta-Dihydroxychalcone adheres to Lipinski’s Rule of Five:

  • Molecular Weight: 240.25 (<500 Da)

  • LogP: 2.8 (<5)

  • Hydrogen Bond Donors: 2 (<10)

  • Hydrogen Bond Acceptors: 3 (<10).

These properties suggest favorable oral bioavailability and blood-brain barrier penetration.

Metabolic Stability

In vitro hepatic microsomal studies indicate a half-life of 2.1 hours, primarily metabolized via glucuronidation .

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

By inhibiting AChE (IC₅₀ = 14.7 μM), 2'-beta-Dihydroxychalcone shows promise for Alzheimer’s disease treatment. In silico docking reveals strong interactions with the AChE catalytic site (binding energy = -9.2 kcal/mol).

Research Gaps

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